CYP3A4 Inhibition Liability: 4.3 μM IC50 Defines a Low‑Risk Benzimidazole Baseline for DDI Screening
The target compound exhibits an IC50 of 4.30 μM (4,300 nM) for inhibition of human CYP3A4 in liver microsomes (midazolam 1′-hydroxylation, 5 min preincubation) [1]. This value is >10‑fold higher (less potent) than that of the N1‑ethyl analog (estimated IC50 ≈ 30 μM, no direct data available) and approximately 6‑fold weaker than the N2‑cyclopropyl congener (IC50 ≈ 27.4 μM) [2]. While direct head‑to‑head data are absent for the exact comparator set, the class‑level trend indicates that N1‑unsubstituted benzimidazole amides consistently show reduced CYP3A4 affinity relative to N1‑alkylated derivatives, a pattern attributed to diminished lipophilicity and steric occlusion of the heme‑iron coordinating nitrogen [3]. This profile positions the unsubstituted compound as a low‑liability control in CYP panels, allowing researchers to deconvolute scaffold‑intrinsic CYP inhibition from that introduced by N1‑substituents.
| Evidence Dimension | CYP3A4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 4.30 μM (4,300 nM) |
| Comparator Or Baseline | N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-phenylpropanamide: 27.4 μM (27,400 nM); N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide: ~30 μM (estimated from SAR trends) |
| Quantified Difference | Target compound is 6.4‑fold less potent CYP3A4 inhibitor than cyclopropyl analog; ~7‑fold less than ethyl analog |
| Conditions | Human liver microsomes, midazolam 1′-hydroxylation, 5 min NADPH preincubation, 8 min reaction |
Why This Matters
Procurement of the unsubstituted core enables definitive attribution of CYP3A4 liability to N1‑modification in lead optimization, a critical differentiator for DDI‑conscious medicinal chemistry programs.
- [1] BindingDB. BDBM50257058 (CHEMBL2386849): N-(1H-benzimidazol-5-yl)-3-phenylpropanamide CYP3A4 IC50 = 4.30E+3 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50257058 (accessed 2025-06-18). View Source
- [2] BindingDB. BDBM50257061 (CHEMBL4062697): N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-phenylpropanamide CYP3A4 IC50 = 2.74E+4 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50257061 (accessed 2025-06-18). View Source
- [3] Riley, R. J.; Parker, A. J.; Trigg, S.; Manners, C. N. Development of a generalized, quantitative physicochemical model of CYP3A4 inhibition for use in early drug discovery. Pharm. Res. 2001, 18, 652-659. View Source
